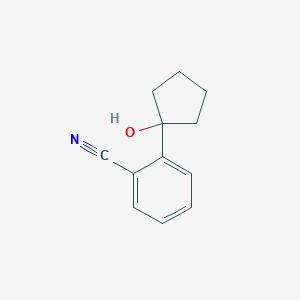

2-(1-Hydroxycyclopentyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(1-hydroxycyclopentyl)benzonitrile |

InChI |

InChI=1S/C12H13NO/c13-9-10-5-1-2-6-11(10)12(14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2 |

InChI Key |

FUGRSOQPQHEYAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2C#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Hydroxycyclopentyl Benzonitrile and Analogous Systems

Protective Group Strategies for Complex Architectures

The synthesis of intricate molecular structures incorporating the 2-(1-hydroxycyclopentyl)benzonitrile scaffold necessitates a sophisticated application of protective group chemistry. The presence of a sterically hindered tertiary alcohol and a reactive nitrile functionality within the same molecule presents a significant challenge. The judicious selection, installation, and deprotection of appropriate protective groups are paramount to prevent undesired side reactions and to ensure the successful transformation of other parts of the molecule. bham.ac.ukorganic-chemistry.org This section will delve into the strategic implementation of protective groups for the hydroxyl and nitrile moieties in the context of synthesizing complex analogs of this compound.

The primary concern in the synthesis of complex molecules bearing the this compound core is the masking of the tertiary hydroxyl group. This functionality can act as a nucleophile, a base, or a leaving group under various reaction conditions, thereby interfering with desired chemical transformations. bham.ac.uk The steric hindrance around the tertiary alcohol also influences the choice of the protective group and the conditions for its installation. highfine.com

Several classes of protecting groups can be considered for the tertiary alcohol, with silyl (B83357) ethers being a prominent choice due to their diverse stability profiles. highfine.comchemistrytalk.org The selection of a specific silyl ether depends on the planned synthetic route and the orthogonality required with other potential protective groups in the molecule. fiveable.me

For instance, a tert-butyldimethylsilyl (TBDMS) group is a robust choice, offering stability to a wide range of non-acidic reagents. chemistrytalk.org Its installation on a sterically hindered tertiary alcohol can be achieved using TBDMS-Cl in the presence of a strong base like imidazole or 2,6-lutidine. highfine.com More reactive silylating agents such as TBDMS-triflate (TBSOTf) can be employed for particularly challenging substrates. highfine.com The TBDMS group is typically cleaved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF). libretexts.org

In scenarios where milder deprotection conditions are desired, a triethylsilyl (TES) group might be more appropriate. While still offering good stability, the TES group is more labile to acid than the TBDMS group, allowing for selective removal. highfine.com For even more sensitive substrates, a trimethylsilyl (B98337) (TMS) group can be used, although its lower stability makes it less suitable for multi-step syntheses. highfine.comlibretexts.org

The following interactive table summarizes the properties of common silyl ether protecting groups for the tertiary alcohol in this compound analogs.

| Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection | Relative Stability |

| Trimethylsilyl | TMS | TMS-Cl, HMDS | K₂CO₃/MeOH, mild acid | Low |

| Triethylsilyl | TES | TES-Cl, Imidazole | Mild acid (e.g., AcOH) | Moderate |

| tert-Butyldimethylsilyl | TBDMS/TBS | TBS-Cl, Imidazole; TBSOTf, 2,6-Lutidine | HF, TBAF, strong acid | High |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF, acid | Very High |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | TBAF, acid | Very High |

Beyond silyl ethers, other protective groups such as benzyl (Bn) ethers can be employed. chemistrytalk.org A benzyl group, introduced using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH), offers excellent stability to both acidic and basic conditions. highfine.com Its removal is typically achieved through hydrogenolysis (H₂, Pd/C), which provides an orthogonal deprotection strategy to the acid-labile silyl ethers. libretexts.org

The nitrile group in this compound is generally more stable than the hydroxyl group. researchgate.netfiveable.me However, it can be susceptible to hydrolysis under strong acidic or basic conditions, and to reduction by powerful reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.comlibretexts.org In a synthetic sequence involving such harsh conditions, protection of the nitrile group may become necessary.

While less common than for other functional groups, strategies for protecting nitriles do exist. One approach involves the temporary conversion of the nitrile to a more stable functional group that can be later reverted. For example, reaction with an azide in the presence of a Lewis acid can form a tetrazole, which can be considered a protected form of the nitrile. The nitrile can be regenerated from the tetrazole by thermolysis or photolysis.

The concept of orthogonal protection is crucial when designing the synthesis of complex molecules containing multiple functional groups. fiveable.me An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others. fiveable.meuchicago.edu For instance, one could protect the tertiary alcohol as a TBDMS ether and another functional group in the molecule with a benzyl ether. The TBDMS group can be selectively removed with TBAF without affecting the benzyl ether, and the benzyl ether can be later removed by hydrogenolysis without cleaving the TBDMS ether.

The following table illustrates a hypothetical orthogonal protection strategy in a complex analog of this compound.

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

| Tertiary Alcohol | TBDMS | TBAF | Orthogonal to Benzyl ether |

| Phenolic Hydroxyl | Benzyl (Bn) | H₂, Pd/C | Orthogonal to TBDMS ether |

| Amine | Boc | TFA | Orthogonal to TBDMS and Benzyl ethers |

Chemical Reactivity and Transformation Pathways of 2 1 Hydroxycyclopentyl Benzonitrile

Reactivity of the Nitrile Functional Group in 2-(1-Hydroxycyclopentyl)benzonitrile

The benzonitrile (B105546) moiety of the molecule is a hub of chemical reactivity. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This fundamental property underpins many of its characteristic reactions.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. openstax.orglumenlearning.com The reaction proceeds in stages, first forming an amide, which can then be further hydrolyzed to the corresponding carboxylic acid. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.comorganicchemistrytutor.com Subsequent proton transfers lead to the formation of an amide. Vigorous acidic conditions will typically drive the reaction forward to produce the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In a basic medium, a strong nucleophile like a hydroxide (B78521) ion directly attacks the nitrile carbon. numberanalytics.comyoutube.com This process can often be stopped at the amide stage under milder conditions. However, harsher conditions, such as prolonged heating, will lead to the formation of a carboxylate salt and ammonia (B1221849) gas. libretexts.orgorganicchemistrytutor.com

| Reaction Conditions | Product | Notes |

|---|---|---|

| Aqueous Acid (e.g., H₂SO₄, HCl), Heat | 2-(1-Hydroxycyclopentyl)benzoic acid | The reaction proceeds via an amide intermediate. libretexts.org |

| Aqueous Base (e.g., NaOH, KOH), Heat | Sodium 2-(1-hydroxycyclopentyl)benzoate | Acid workup is required to obtain the free carboxylic acid. libretexts.org |

| Aqueous Base, Milder Conditions | 2-(1-Hydroxycyclopentyl)benzamide | The reaction can often be controlled to isolate the amide. organicchemistrytutor.com |

The nitrile group can be readily reduced to a primary amine, providing a valuable pathway for synthesizing amine-containing compounds. chemguide.co.uk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgchemguide.co.uk

Reduction with a powerful hydride reagent like LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon. openstax.orglibretexts.org The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to protonate the intermediate and yield the primary amine. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent for nitriles. chemguide.co.uk Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method. chemguide.co.uk

| Reagent and Conditions | Product | Mechanism |

|---|---|---|

| 1. LiAlH₄ in THF or Et₂O 2. H₂O workup | (2-(1-Hydroxycyclopentyl)phenyl)methanamine | Nucleophilic addition of two hydride equivalents. openstax.orglibretexts.org |

| H₂ gas, Metal Catalyst (Pd, Pt, or Ni), High Pressure/Temp | (2-(1-Hydroxycyclopentyl)phenyl)methanamine | Catalytic addition of hydrogen across the C≡N triple bond. chemguide.co.uk |

| Diisopropylaminoborane / cat. LiBH₄ | (2-(1-Hydroxycyclopentyl)phenyl)methanamine | A milder alternative to LiAlH₄ that reduces a variety of nitriles. nih.govorganic-chemistry.org |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, can add to the electrophilic carbon of the nitrile group. libretexts.org This reaction, after an aqueous hydrolysis step, provides a versatile route for the synthesis of ketones. openstax.orgchemistrysteps.com The mechanism involves the nucleophilic attack of the organometallic's carbanion on the nitrile carbon, forming an imine anion salt. libretexts.org This intermediate is stable and does not undergo a second addition. chemistrysteps.com Subsequent hydrolysis converts the imine into a ketone. openstax.org

A critical consideration for this compound is the presence of the acidic hydroxyl group. This group will react with and consume the highly basic organometallic reagent. Therefore, the hydroxyl group must be protected with a suitable protecting group (e.g., as a silyl (B83357) ether) before the reaction with the organometallic reagent is carried out.

| Reagent and Conditions | Intermediate | Final Product (after hydrolysis and deprotection) |

|---|---|---|

| 1. CH₃MgBr in Et₂O 2. H₃O⁺ workup | Imine anion salt | 1-(2-(1-Hydroxycyclopentyl)phenyl)ethan-1-one |

| 1. PhLi in THF 2. H₃O⁺ workup | Imine anion salt | (2-(1-Hydroxycyclopentyl)phenyl)(phenyl)methanone |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile. A common example is the 1,3-dipolar cycloaddition with nitrile oxides to form five-membered heterocyclic rings. rsc.org For instance, the reaction of a benzonitrile with benzonitrile oxide can yield a 1,2,4-oxadiazole (B8745197) derivative. While nitriles are generally less reactive dipolarophiles than alkenes or alkynes, these reactions provide a pathway to complex heterocyclic structures. numberanalytics.com The specific conditions and regioselectivity of such reactions with this compound would depend on the chosen dipole and reaction parameters. researchgate.net

In modern organic synthesis, the nitrile group has emerged as an effective, weakly coordinating directing group for transition-metal-catalyzed C-H bond functionalization. researchgate.net This strategy allows for the selective introduction of new functional groups at positions on the aromatic ring that might otherwise be difficult to access. nih.gov The nitrogen lone pair of the nitrile can coordinate to a metal catalyst (e.g., palladium, rhodium), bringing the catalyst into proximity of specific C-H bonds on the benzene (B151609) ring, typically at the ortho position. nih.gov For this compound, this would direct functionalization to the C3 position of the phenyl ring. This methodology enables reactions such as arylation, olefination, and acetoxylation. researchgate.net

Reactivity of the Hydroxyl Functional Group in this compound

The hydroxyl group in this compound is classified as a tertiary alcohol. This classification significantly influences its reactivity, particularly its resistance to oxidation and its propensity to undergo elimination reactions.

Key reactions involving the hydroxyl group include:

Protection/Derivatization: As mentioned, the acidic proton of the hydroxyl group necessitates its protection before reactions involving strong bases or nucleophiles (like Grignard reagents). nih.gov Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ethers), which are readily installed and removed.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, although reactions at a sterically hindered tertiary center can be challenging. researchgate.net

Dehydration (Elimination): Treatment with strong acids (e.g., H₂SO₄) and heat can lead to the elimination of water, forming an alkene. In this case, dehydration would likely yield 2-(cyclopent-1-en-1-yl)benzonitrile.

Substitution Reactions: Under strongly acidic conditions (e.g., with HBr or HCl), the hydroxyl group can be protonated to form a good leaving group (water), allowing for Sₙ1-type substitution to form the corresponding halide.

The choice of reagents and conditions can allow for selective transformation of one functional group while leaving the other intact, or for sequential modifications to build molecular complexity.

Dehydration Reactions to Alkene Derivatives

The tertiary alcohol in this compound can undergo acid-catalyzed dehydration to form alkene derivatives. This elimination reaction typically proceeds through a stable tertiary carbocation intermediate, characteristic of an E1 mechanism. Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄, or TsOH) converts it into a good leaving group (water). Subsequent loss of water generates a tertiary carbocation at the C1 position of the cyclopentyl ring.

A proton is then abstracted from an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond. This can result in two potential isomeric products, depending on which proton is removed:

1-(2-Cyanophenyl)cyclopent-1-ene : The endocyclic alkene, formed by removing a proton from within the cyclopentyl ring. This is often the major product due to the formation of a more substituted, and thus more stable, double bond (Zaitsev's rule).

2-(Cyclopent-1-en-1-yl)benzonitrile : The exocyclic alkene, formed by removing a proton from the benzene ring. This is generally less favored.

Table 2: Conditions for Dehydration of this compound

| Reagent | Conditions | Major Product |

| Concentrated H₂SO₄ | Heat | 1-(2-Cyanophenyl)cyclopent-1-ene |

| Concentrated H₃PO₄ | Heat | 1-(2-Cyanophenyl)cyclopent-1-ene |

| p-Toluenesulfonic acid (TsOH) | Toluene, Dean-Stark | 1-(2-Cyanophenyl)cyclopent-1-ene |

Esterification and Etherification Reactions

Esterification: The tertiary alcohol of this compound can be converted to an ester. Direct Fischer esterification with a carboxylic acid under acidic conditions is often slow and inefficient for tertiary alcohols due to steric hindrance and competing elimination reactions. A more effective method is the acylation using more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base such as pyridine. chemguide.co.ukchemguide.co.uk The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion. youtube.com Even sterically hindered tertiary alcohols can be acylated under these conditions. nih.gov

Etherification: Synthesis of ethers from this tertiary alcohol also faces challenges. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally not feasible. wikipedia.orgbyjus.com The alkoxide of a tertiary alcohol is a strong base, and its reaction with primary or secondary alkyl halides would lead predominantly to elimination (E2) products rather than substitution (Sₙ2). masterorganicchemistry.comjove.com

Interplay of Functional Groups: Cooperative Reactivity

The ortho positioning of the hydroxyl and nitrile groups enables unique intramolecular reactions that are not possible when these groups are separate.

Intramolecular Cyclizations and Rearrangements

A significant transformation involving the cooperative action of the alcohol and nitrile functionalities is the Ritter reaction . wikipedia.orgnrochemistry.com In the presence of a strong acid, the tertiary alcohol can be protonated and lose water to form a stable tertiary carbocation. ias.ac.inpearson.com This electrophilic carbocation is then trapped intramolecularly by the nucleophilic nitrogen atom of the nitrile group. The resulting nitrilium ion intermediate is subsequently hydrolyzed upon aqueous workup to yield a spirocyclic lactam: spiro[cyclopentane-1,4'-3',4'-dihydro-2'H-isoquinolin]-1'-one .

This powerful reaction constructs a new heterocyclic ring system in a single step by forming a carbon-nitrogen bond. The reaction is highly efficient for tertiary and other alcohols that can form stable carbocations. pearson.comirb.hr

Table 3: Key Steps of the Intramolecular Ritter Reaction

| Step | Description | Intermediate/Product |

| 1. Protonation & Dehydration | The hydroxyl group is protonated by a strong acid and leaves as water. | Tertiary carbocation |

| 2. Intramolecular Attack | The nitrogen of the nitrile group attacks the carbocation. | Cyclic nitrilium ion |

| 3. Hydrolysis | Water attacks the nitrilium ion during workup. | Spirocyclic lactam |

Cascade Reactions and Multi-step Transformations

While this compound itself may not directly initiate many cascade reactions, its derivatives can. For instance, if the compound first undergoes dehydration to form 1-(2-cyanophenyl)cyclopent-1-ene , the resulting alkene and nitrile groups are in a conjugated arrangement ripe for further transformations.

This ortho-alkenylbenzonitrile system could participate in cascade reactions, such as those initiated by radical cyclization or transition-metal-catalyzed processes. For example, a reaction sequence could involve the cyclization of the nitrile group onto the alkene, followed by subsequent reactions to build more complex polycyclic structures. Such cascades are valuable in organic synthesis for rapidly increasing molecular complexity from simple starting materials.

Spectroscopic and Structural Elucidation Methodologies for 2 1 Hydroxycyclopentyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the molecule can be constructed.

The ¹H NMR spectrum of 2-(1-Hydroxycyclopentyl)benzonitrile is anticipated to display distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the cyclopentyl group.

The four protons on the substituted benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. Due to their different chemical environments and spin-spin coupling with adjacent protons, they would likely present as a complex multiplet.

The eight protons of the cyclopentyl ring would be observed in the upfield aliphatic region, generally between δ 1.5 and 2.5 ppm. These protons would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The hydroxyl (-OH) proton is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.2 - 7.8 | Multiplet |

| Cyclopentyl (8H) | 1.5 - 2.5 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 12 distinct carbon signals are expected.

The benzonitrile moiety would account for seven signals: one for the nitrile carbon (-C≡N), which is typically found in the δ 115-125 ppm range, and six for the aromatic carbons, appearing between δ 110 and 150 ppm. The carbon attached to the cyclopentyl group and the carbon bearing the nitrile group would be quaternary and show distinct shifts.

The cyclopentyl group would contribute five signals. The quaternary carbon bonded to both the hydroxyl group and the benzene ring (the carbinol carbon) is expected to resonate in the δ 70-85 ppm region. The remaining four methylene (B1212753) (-CH₂) carbons of the cyclopentyl ring would appear in the aliphatic region, typically between δ 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C≡N) | 115 - 125 |

| Aromatic Quaternary (C-CN) | 110 - 120 |

| Aromatic Quaternary (C-Cyclopentyl) | 145 - 155 |

| Aromatic (-CH) | 125 - 135 |

| Carbinol Quaternary (C-OH) | 70 - 85 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between adjacent aromatic protons, as well as between geminal and vicinal protons on the cyclopentyl ring. This would help in assigning the specific protons within the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the cyclopentyl protons to the quaternary carbinol carbon and the aromatic carbons, and from the aromatic protons to the nitrile carbon and the quaternary carbon attached to the cyclopentyl ring, thus confirming the connection between the two ring systems.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₃NO), the molecular weight is 187.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 187. Key fragmentation pathways would likely include:

Loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment ion at m/z = 169.

Cleavage of the bond between the two rings, resulting in fragments corresponding to the benzonitrile cation (m/z = 103) or the 1-hydroxycyclopentyl cation (m/z = 85).

Further fragmentation of the cyclopentyl ring through various ring-opening mechanisms.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 187 | [M]⁺ (Molecular Ion) |

| 169 | [M - H₂O]⁺ |

| 103 | [C₇H₅N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.

Absorptions in the 3000-3100 cm⁻¹ region corresponding to aromatic C-H stretching.

Absorptions in the 2850-3000 cm⁻¹ region due to aliphatic C-H stretching of the cyclopentyl ring.

Bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Hydroxyl (O-H stretch) | 3200 - 3600 (broad) |

| Nitrile (C≡N stretch) | 2220 - 2230 (sharp) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzonitrile moiety in this compound acts as a chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to exhibit absorption bands characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions. For benzonitrile itself, two main absorption bands are observed, one around 224 nm and a weaker one around 273 nm. The presence of the hydroxycyclopentyl substituent at the ortho position may cause a slight shift in the position (λ_max) and intensity of these bands.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~ 225 |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to elucidate the precise three-dimensional atomic arrangement, molecular conformation, and intermolecular interactions of the compound in the solid state.

Despite a thorough search of prominent databases, including the Cambridge Crystallographic Data Centre (CCDC), and a broad review of relevant chemical literature, no specific entry corresponding to the crystal structure of this compound or its synonym, 1-(2-cyanophenyl)cyclopentanol, could be located. The absence of this information in the public domain indicates that the single-crystal X-ray structure of this compound has likely not been determined or, if determined, has not been deposited in the commonly accessible scientific databases as of the latest search.

Therefore, a detailed discussion of its crystallographic parameters, such as unit cell dimensions, space group, bond lengths, bond angles, and hydrogen bonding patterns, cannot be provided at this time. The generation of data tables and a detailed analysis of its solid-state structure is consequently not possible. Further experimental work, specifically the growth of a suitable single crystal and subsequent X-ray diffraction analysis, would be required to determine these structural details.

Computational and Theoretical Investigations of 2 1 Hydroxycyclopentyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of a molecule. For 2-(1-Hydroxycyclopentyl)benzonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would yield the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. nih.gov These calculations provide a foundational understanding of the molecule's bond lengths, bond angles, and dihedral angles. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com This indicates higher polarizability, lower kinetic stability, and greater chemical reactivity. nih.govnih.gov DFT calculations can precisely determine the energies of these orbitals for this compound, allowing for the prediction of its electronic behavior and the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. | A hard molecule has a large energy gap, while a soft molecule has a small one. mdpi.com |

Following geometry optimization, DFT calculations can be used to compute the vibrational frequencies of this compound. This theoretical analysis predicts the positions of absorption bands in infrared (IR) and Raman spectra. researchgate.net The calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., C≡N stretch, O-H stretch, C-H stretch of the cyclopentyl ring). nii.ac.jpresearchgate.net

By comparing the computed vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be achieved. mdpi.com Theoretical calculations often systematically overestimate frequencies, so scaling factors are commonly applied to improve the agreement with experimental results. researchgate.net This correlative approach is invaluable for confirming the molecular structure and understanding the vibrational modes associated with its distinct functional groups. researchgate.netfrontiersin.org

Table 2: Representative Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Theoretical Wavenumber (cm⁻¹) | Experimental Correlation |

|---|---|---|---|

| Nitrile (C≡N) | Stretching (νC≡N) | ~2227-2244 cm⁻¹ | A strong, sharp band in the IR spectrum, characteristic of the nitrile group. nii.ac.jpfrontiersin.org |

| Hydroxyl (O-H) | Stretching (νO-H) | ~3600-3620 cm⁻¹ | A broad band in the IR spectrum, often shifted by hydrogen bonding. mdpi.com |

| Cyclopentyl (C-H) | Stretching (νC-H) | ~2900-3100 cm⁻¹ | Corresponds to symmetric and asymmetric stretching of C-H bonds in the aliphatic ring. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. utupub.fi MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can be used for:

Conformational Analysis : To understand the flexibility of the cyclopentyl ring and its orientation relative to the benzonitrile (B105546) group. This reveals the range of accessible conformations and their relative stabilities.

Ligand Binding : To simulate the process of the molecule binding to a target protein. github.io These simulations can identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), determine the preferred binding pose, and estimate the binding free energy, which is crucial in drug discovery. utupub.finih.gov MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic model of the binding event than rigid docking methods. github.io

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, primarily using DFT, is a powerful tool for elucidating the detailed mechanism of chemical reactions. researchgate.net For reactions involving this compound or its precursors, computational studies can map the entire potential energy surface. rsc.org This involves:

Identifying Reactants, Products, and Intermediates : The structures of all species involved in the reaction are optimized.

Locating Transition States (TS) : A transition state is the highest energy point along the reaction coordinate, and its structure is computationally located.

Calculating Activation Energies (Ea) : The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction. mdpi.com

Intrinsic Reaction Coordinate (IRC) Analysis : This calculation confirms that the identified transition state correctly connects the reactants and products.

For example, in studying the [3+2] cycloaddition reaction of benzonitrile oxide with various alkenes, DFT calculations have been used to explain the regioselectivity and determine that the reactions are polar and one-step processes. mdpi.comnih.gov Similar methods could be applied to understand the synthesis or reactivity of this compound, providing insights into stereoselectivity and reaction kinetics that are difficult to obtain experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies (if applicable to general derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the structural or physicochemical properties of a series of related compounds with their biological activity. nih.gov This approach is fundamental in medicinal chemistry for designing more potent and selective molecules.

For a series of derivatives of this compound, a 3D-QSAR study could be performed. mdpi.com This involves:

Generating a Dataset : A collection of derivatives with experimentally measured biological activities is required. nih.gov

Calculating Molecular Descriptors : For each molecule, various physicochemical, electronic, and steric descriptors are calculated. These can include parameters derived from DFT (like HOMO/LUMO energies), molecular shape, hydrophobicity, and hydrogen bonding capacity.

Developing a Model : Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net

Validation and Prediction : The model is validated using internal and external test sets to ensure its predictive power. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with improved properties. mdpi.comresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzonitrile |

| Cyclopentanone |

Insufficient Information for Article Generation

Following a comprehensive multi-step search for scholarly articles, patents, and chemical databases, it has been determined that there is insufficient specific information available in the public domain to generate a thorough and scientifically accurate article on the derivatization and analog synthesis of this compound as per the provided detailed outline.

The performed searches, which included broad and specific queries related to the synthesis, derivatization, and modification of this compound and its close analogs, did not yield the necessary detailed research findings to populate the requested sections and subsections. While general information on the synthesis of benzonitriles and the modification of cyclopentyl rings exists, concrete examples and detailed methodologies directly applicable to the this compound scaffold are not available.

Specifically, there is a lack of published data on:

Design principles for the structural modification of this particular compound.

Specific examples of halogenation, nitro substitution, alkylation, and arylation reactions performed on the this compound core.

Documented strategies for the ring expansion or contraction of the cyclopentyl group within this molecule.

Methods for the introduction of additional functional groups onto the cyclopentyl moiety of this compound.

Without access to specific synthetic schemes, reaction conditions, and characterization of resulting analogs, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the request to generate an article based on the provided outline cannot be fulfilled at this time.

Derivatization and Analog Synthesis Strategies Based on 2 1 Hydroxycyclopentyl Benzonitrile Scaffold

Stereochemical Control in Analog Synthesis

The therapeutic potential of analogs derived from the 2-(1-hydroxycyclopentyl)benzonitrile scaffold is intrinsically linked to their stereochemistry. The spatial arrangement of substituents on the cyclopentyl ring can significantly influence biological activity. Therefore, precise control over the formation of stereocenters is a critical aspect of analog synthesis. This section explores the key strategies for achieving stereochemical control, including asymmetric synthesis, chiral resolution, and diastereoselective reactions.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce a single enantiomer or diastereomer of a chiral molecule. For analogs of this compound, the primary stereocenter of interest is the tertiary alcohol at the 1-position of the cyclopentyl ring.

Chiral Catalysts: One of the most elegant approaches to establishing this stereocenter is through the enantioselective addition of a carbon nucleophile to a prochiral ketone precursor, such as 2-cyclopentylbenzonitrile. Chiral catalysts, often metal-ligand complexes or organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other. For instance, a chiral ligand complexed with a metal like zinc or titanium could be employed to direct the addition of an organometallic reagent to the carbonyl group.

Hypothetical Application: The use of a chiral catalyst in the addition of an organozinc reagent to 2-(1-oxocyclopentyl)benzonitrile could theoretically yield the desired tertiary alcohol with high enantiomeric excess (ee). The choice of ligand is crucial for achieving high selectivity.

| Entry | Chiral Ligand | Organometallic Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Ligand A | Et₂Zn | Toluene | 0 | 85 | 92 |

| 2 | Ligand B | Me₂Zn | THF | -20 | 78 | 88 |

| 3 | Ligand C | PhMgBr | Et₂O | -78 | 65 | 95 |

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound analogs, a chiral auxiliary could be attached to a precursor molecule to influence the facial selectivity of a nucleophilic addition or a reduction step.

Chiral Resolution Techniques

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution can be employed to separate a racemic mixture into its constituent enantiomers.

Classical Resolution: This method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, and can be separated by techniques like fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method is widely used for both analytical and preparative-scale separations.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 2.5 |

| Chiralpak AD | Hexane/Ethanol (B145695) (85:15) | 0.8 | 3.1 |

Diastereoselective Reactions

In cases where the scaffold already contains one or more stereocenters, the introduction of a new stereocenter can be controlled through diastereoselective reactions. The existing stereocenter(s) can influence the stereochemical outcome of the reaction, favoring the formation of one diastereomer over others.

For example, if a substituent on the cyclopentyl ring of a this compound analog is chiral, it can direct the stereochemistry of subsequent modifications to the ring. This substrate-controlled diastereoselectivity is a valuable tool in the synthesis of complex, multi-chiral analogs.

Example Scenario: Consider a precursor where the cyclopentyl ring has a chiral substituent at the 3-position. The reduction of a ketone at the 1-position would likely proceed with a certain degree of diastereoselectivity, influenced by the steric and electronic properties of the existing chiral center.

| Entry | Precursor (with chiral center at C-3) | Reducing Agent | Diastereomeric Ratio (dr) |

| 1 | (R)-3-methyl-2-(1-oxocyclopentyl)benzonitrile | NaBH₄ | 75:25 |

| 2 | (R)-3-phenyl-2-(1-oxocyclopentyl)benzonitrile | L-Selectride® | 90:10 |

By carefully selecting the appropriate synthetic strategy—be it asymmetric synthesis, chiral resolution, or diastereoselective reaction—chemists can achieve the desired stereochemical control necessary to produce specific stereoisomers of this compound analogs for biological evaluation.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(1-Hydroxycyclopentyl)benzonitrile?

- Methodology : Utilize bromination of o-cyanotoluene derivatives followed by Wittig or Horner-Wadsworth-Emmons reactions to introduce cyclopentyl groups. For example, bromination of 2-(bromomethyl)benzonitrile can enable coupling with cyclopentanol derivatives under basic conditions . Characterization via -NMR and -NMR is critical to confirm regioselectivity and structural integrity .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with -NMR to identify proton environments (e.g., hydroxycyclopentyl protons at δ 1.5–2.0 ppm and benzonitrile aromatic protons at δ 7.3–7.8 ppm). -NMR can resolve nitrile (C≡N) signals near 118 ppm and cyclopentyl carbons .

Q. What analytical techniques are suitable for assessing the compound’s stability under experimental conditions?

- Methodology : Conduct accelerated stability studies using HPLC under varying pH, temperature, and light exposure. Monitor degradation products via tandem mass spectrometry (LC-MS/MS). For photostability, employ UV-Vis spectroscopy to track absorbance changes in the 250–300 nm range (characteristic of nitrile and aromatic moieties) .

Advanced Research Questions

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodology : Perform cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, MDA-MB-231) using derivatives with modified substituents. Compare IC values with reference drugs like etoposide. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target receptors (e.g., estrogen receptors) .

Q. What strategies optimize the compound’s application in OLED materials?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF) to the benzonitrile core to enhance electron mobility. Evaluate thermal stability via thermogravimetric analysis (TGA) and photoluminescence quantum yield (PLQY) using integrating sphere setups. Compare performance with TADF materials like 4-(3-carbazolyl)benzonitrile derivatives .

Q. How do structural modifications influence binding interactions with radical species like DPPH?

- Methodology : Use UV-Vis spectrophotometry to monitor DPPH radical scavenging at 517 nm. Calculate binding constants () and free energy () via Benesi-Hildebrand plots. Compare derivatives with substituents at the cyclopentyl or benzonitrile positions to identify dominant interaction modes (e.g., electrostatic vs. chemical binding) .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Perform bromination or nitration reactions under controlled conditions and analyze products via GC-MS. Computational studies (DFT) can map electron density distributions to predict reactive sites. For example, steric hindrance from the cyclopentyl group may direct substitution to the para position of the nitrile group .

Q. How can structure-activity relationship (SAR) studies guide the design of receptor antagonists?

- Methodology : Synthesize analogs with varied substituents (e.g., pyridinyl, triazolyl) and test binding affinity via radioligand displacement assays (e.g., for mGlu5 receptors). Cross-species bioavailability can be assessed using pharmacokinetic models and in vivo receptor occupancy studies in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.